![molecular formula C15H19N3O B2744862 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide CAS No. 1797958-69-0](/img/structure/B2744862.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. It has been extensively studied for its potential applications in cancer research and drug development.
Scientific Research Applications
- Application : N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide and related derivatives have demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h, in particular, exhibited remarkable FGFR inhibitory effects, making it a potential lead compound for further optimization .
- Application : These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and other metabolic conditions .
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have shown high inhibition of TNIK, with some compounds having IC50 values lower than 1 nM .
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used as scaffolds in HNE-targeted research .
FGFR Inhibition
Anti-Hyperglycemic Activity
TNIK Inhibition
Human Neutrophil Elastase (HNE) Inhibition
Cancer Cell Proliferation and Migration Inhibition
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide interacts with its targets, the FGFRs, by inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which is generally beneficial for bioavailability and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-7-14(19)16-10-5-11-18-12-8-13-6-4-9-17-15(13)18/h2,4,6,8-9,12H,1,3,5,7,10-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGUKPTCUDTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCN1C=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide |
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